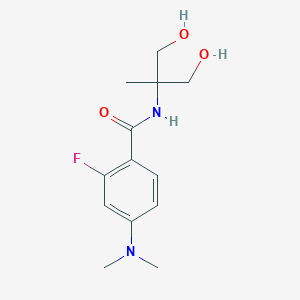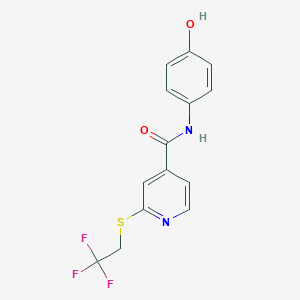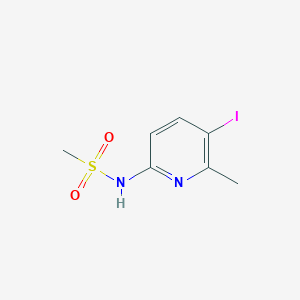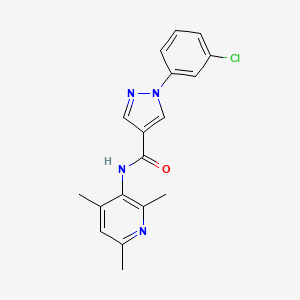![molecular formula C18H19N3O3 B7662862 N-[3-(1-ethylimidazol-2-yl)phenyl]-5-(methoxymethyl)furan-2-carboxamide](/img/structure/B7662862.png)
N-[3-(1-ethylimidazol-2-yl)phenyl]-5-(methoxymethyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1-ethylimidazol-2-yl)phenyl]-5-(methoxymethyl)furan-2-carboxamide, commonly known as EIMAF, is a novel compound that has gained significant attention in the field of pharmaceutical research. EIMAF belongs to the class of furan carboxamide derivatives and has shown promising results in various preclinical studies.
作用机制
The mechanism of action of EIMAF is not fully understood. However, it is believed that EIMAF exerts its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. In addition, EIMAF has been shown to induce apoptosis in cancer cells by activating the caspase pathway. The anti-inflammatory effects of EIMAF are believed to be mediated by the inhibition of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. The neuroprotective effects of EIMAF are believed to be mediated by the activation of the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
EIMAF has been shown to have significant biochemical and physiological effects in various preclinical studies. In a study conducted on rats, EIMAF was found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, EIMAF was also found to reduce the levels of oxidative stress markers such as MDA and ROS. EIMAF has also been shown to inhibit the proliferation of cancer cells and induce apoptosis by activating the caspase pathway.
实验室实验的优点和局限性
One of the advantages of EIMAF is its broad range of potential applications in various fields such as cancer research, inflammation research, and neuroprotection research. In addition, EIMAF has shown promising results in various preclinical studies, indicating its potential as a therapeutic agent. However, one of the limitations of EIMAF is its complex synthesis method, which may limit its availability for research purposes.
未来方向
There are several future directions for the research on EIMAF. One of the potential applications of EIMAF is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, EIMAF could also be explored as a potential therapeutic agent for other inflammatory diseases such as arthritis and asthma. Further research is also needed to fully understand the mechanism of action of EIMAF and its potential applications in various fields of research.
合成方法
The synthesis of EIMAF involves a multi-step process that includes the reaction of 2-furoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3-(1-ethylimidazol-2-yl) aniline to form the intermediate. The final step involves the reaction of the intermediate with paraformaldehyde in the presence of sodium methoxide to form EIMAF.
科学研究应用
EIMAF has shown potential in various preclinical studies as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. In a study conducted on human breast cancer cells, EIMAF was found to inhibit cell proliferation and induce cell death. Another study conducted on rats showed that EIMAF has anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. In addition, EIMAF has also shown neuroprotective effects in a study conducted on mice by reducing the levels of oxidative stress markers.
属性
IUPAC Name |
N-[3-(1-ethylimidazol-2-yl)phenyl]-5-(methoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-3-21-10-9-19-17(21)13-5-4-6-14(11-13)20-18(22)16-8-7-15(24-16)12-23-2/h4-11H,3,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEIKNABFSKUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2=CC(=CC=C2)NC(=O)C3=CC=C(O3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(azepan-1-yl)phenyl]ethanesulfonamide](/img/structure/B7662787.png)

![3-bromo-5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-propylbenzamide](/img/structure/B7662813.png)
![7-Chloro-2-[[3-chloro-2-(methoxymethyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7662817.png)

![[4-(2-Methoxyphenyl)piperazin-1-yl]-(4-methyl-2-phenylpyrimidin-5-yl)methanone](/img/structure/B7662835.png)
![(3S)-1-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl]piperidine-3-carboxylic acid](/img/structure/B7662836.png)
![3-bromo-5-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B7662849.png)

![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone](/img/structure/B7662854.png)

![2,3,6-trifluoro-N-[(4-hydroxythian-4-yl)methyl]benzamide](/img/structure/B7662869.png)
![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]-(3-methyl-1,2-thiazol-4-yl)methanone](/img/structure/B7662872.png)
![1-[3-Chloro-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone](/img/structure/B7662880.png)
